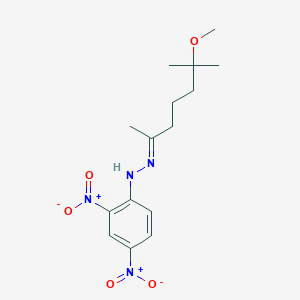![molecular formula C21H20N2O3S B5794360 N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
The mechanism of action of N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and angiogenesis. This compound has been found to inhibit the expression of various cytokines and chemokines, which are involved in the inflammatory process. It also inhibits the activation of certain transcription factors that are involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and angiogenesis, which are involved in the development and progression of various diseases. This compound has also been found to reduce oxidative stress and improve insulin sensitivity, which can help in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under various conditions, making it suitable for various experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research could be done to optimize the synthesis of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep reaction starting with the reaction of benzylamine with p-toluenesulfonyl chloride to form N-benzyl-p-toluenesulfonamide. This intermediate is then reacted with 4-bromoacetophenone to form N-(4-benzylphenylsulfonyl)-4-bromoacetamide. Finally, this compound is reacted with sodium acetate to form this compound.
Applications De Recherche Scientifique
N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to be effective in treating various diseases such as rheumatoid arthritis, cancer, and diabetic retinopathy.
Propriétés
IUPAC Name |
N-[4-(benzhydrylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16(24)22-19-12-14-20(15-13-19)27(25,26)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYMTYDTOZLPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
![4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)

